Structural Differentiation: N-Ethyl Secondary Amide vs. N,N-Diethyl Tertiary Amide — Hydrogen-Bond Donor Count
The target compound possesses a secondary amide NH (one hydrogen-bond donor), while the N,N-diethyl analog (CAS 1509932-36-8) has zero HBDs . This difference is critical for compliance with drug-likeness filters such as Lipinski's Rule of Five, where HBD count ≤5 is required, and for CNS MPO scoring where HBD count directly affects desirability for brain penetrance. In fragment-based drug discovery (FBDD), the NH donor enables hydrogen-bond-directed binding interactions that are absent in the fully substituted tertiary amide [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | N,N-Diethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1509932-36-8): 0 HBD |
| Quantified Difference | Target has 1 HBD; comparator has 0 HBD. ΔHBD = 1. |
| Conditions | Structural analysis based on SMILES/InChI; no experimental assay required. |
Why This Matters
For procurement in medicinal chemistry campaigns, the presence of an NH donor is a binary structural feature that directly determines downstream derivatization routes and biological target engagement potential, making the secondary amide non-interchangeable with tertiary amide analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
